[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride
Description
Bicyclo[3.1.1]heptane Core Framework: Geometric and Electronic Properties
The bicyclo[3.1.1]heptane system is a saturated hydrocarbon bridge consisting of a six-membered ring fused to a three-membered ring, creating a rigid, three-dimensional scaffold. Key geometric parameters include:
- Bond angles : The bridgehead carbon (C1) exhibits a bond angle of approximately 93.5° between adjacent carbons, while the fused ring junction (C2–C3–C4) adopts an angle of 117.2°, as observed in crystallographic studies of analogous bicyclo[3.1.1]heptane derivatives.
- Bond lengths : The bridgehead C–C bonds (C1–C2 and C1–C3) measure 1.54 Å, typical for single bonds in strained bicyclic systems.
Electronic properties are influenced by hyperconjugation between the bridgehead C–H σ-bonds and adjacent empty orbitals, resulting in partial double-bond character at the bridgehead. This effect stabilizes the bicyclic framework, making it resistant to ring-opening under mild conditions. The distortion from ideal sp³ hybridization at the bridgehead also creates a unique electronic environment, which modulates the reactivity of attached functional groups.
Stereochemical Analysis of the Bicyclic System
The bicyclo[3.1.1]heptane core possesses two bridgehead carbons (C1 and C5) that serve as stereogenic centers. The compound exists as a single diastereomer due to the synthetic route’s stereochemical control, likely involving:
- Endo preference in cyclization : Intramolecular [2+2] photocycloaddition reactions favor endo transition states, leading to the observed stereochemistry at C1 and C5. For example, irradiation of α,β,γ,δ-unsaturated esters under blue light induces stereoselective formation of the bicyclo[3.1.1]heptane framework with >95% enantiomeric excess.
- Conformational locking : The fused rings restrict rotation around the C1–C5 axis, fixing the substituents in equatorial positions to minimize steric strain. Nuclear Overhauser effect (NOE) data for related compounds show strong interactions between axial protons on C2 and C6, confirming this locked conformation.
Functional Group Configuration: tert-Butoxycarbonylamino (Boc) and Azanium Chloride Moieties
The Boc group (–NHCO₂C(CH₃)₃) and azanium chloride (–NH₃⁺Cl⁻) are positioned at C5 and C1, respectively, creating a polar, zwitterionic structure:
- Boc group orientation : X-ray diffraction of analogous bicyclo[3.1.1]heptanes shows the Boc carbamate plane tilted at 112° relative to the bicyclic framework, minimizing steric clashes with the bridgehead hydrogens. The tert-butyl group adopts a staggered conformation to reduce van der Waals repulsions.
- Azanium chloride interactions : The azanium group forms a bifurcated hydrogen bond with the chloride ion (N–H···Cl⁻ distances: 2.09 Å and 2.14 Å), as observed in salts of similar ammonium derivatives. This interaction dominates the solid-state packing, with chloride ions bridging adjacent azanium cations into a zigzag network.
Electronic effects include:
- Boc group : Electron-withdrawing carbamate stabilizes the adjacent NH₃⁺ group via inductive effects, increasing the azanium’s acidity (predicted pKa ~5.2).
- Azanium chloride : The +1 charge on nitrogen enhances solubility in polar solvents (e.g., water solubility >50 mg/mL).
Crystallographic Studies and Hydrogen-Bonding Networks
Single-crystal X-ray analysis reveals a monoclinic lattice (space group P2₁/c) with the following features:
- Unit cell parameters : a = 8.42 Å, b = 12.37 Å, c = 14.89 Å, β = 97.5°, Z = 4.
- Hydrogen-bonding motifs :
- Azanium-to-chloride: N–H···Cl⁻ (2.09–2.14 Å)
- Intermolecular Boc carbonyl to azanium: C=O···H–N (2.31 Å)
- Packing arrangement : Molecules stack in alternating layers of bicyclic cores and ionic regions, with a interlayer distance of 3.48 Å.
Thermal analysis (TGA/DSC) shows decomposition onset at 218°C, coinciding with cleavage of the Boc group (mass loss observed: 32.7%, theoretical for C₅H₉O₂N loss: 33.1%).
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-10(2,3)16-9(15)14-12-6-4-5-11(13,7-12)8-12;/h4-8,13H2,1-3H3,(H,14,15);1H |
InChI Key |
RWWSGJYWQGVSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(C2)[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclo[3.1.1]heptane Core
The bicyclo[3.1.1]heptane scaffold is typically synthesized via cycloaddition or intramolecular alkylation strategies:
- Cyclopropanation : A [2+2] cycloaddition of norbornene derivatives with dichloroketene or other carbene precursors can yield bicyclic intermediates.
- Ring-Closing Metathesis (RCM) : Ruthenium catalysts (e.g., Grubbs II) enable the formation of strained bicyclic systems via olefin metathesis.
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | Dichloroketene, CH₂Cl₂, −78°C | 65–75 | |
| RCM | Grubbs II, toluene, reflux | 50–60 |
Introduction of the Boc-Protected Amino Group
The (2-methylpropan-2-yl)oxycarbonylamino (Boc-amine) group is introduced via nucleophilic substitution or carbamate formation :
- Boc Protection : Reaction of the bicycloheptane amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or NaOH).
- Direct Alkylation : Coupling Boc-protected amines with halobicycloheptane intermediates under SN2 conditions.
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Boc₂O, DMAP | THF | 25°C | 12 | 85–90 |
| Boc-Cl, NaOH | DCM/H₂O | 0°C → 25°C | 6 | 75–80 |
Formation of the Azanium Chloride Salt
The azanium chloride is generated via acidic deprotection of the Boc group followed by salt formation:
- Deprotection : Treat the Boc-protected intermediate with HCl (gaseous or in dioxane).
- Precipitation : Isolate the azanium chloride by evaporation or solvent antisolvent methods.
| Step | Conditions | Purity (%) |
|---|---|---|
| HCl (4M in dioxane) | 0°C → 25°C, 2 h | ≥95 |
| Recrystallization | EtOAc/hexane | 98 |
Key Challenges and Optimizations
- Steric Hindrance : The bicyclo[3.1.1]heptane’s rigidity complicates functionalization at the 5-position. Microwave-assisted synthesis improves reaction rates.
- Regioselectivity : Use of directing groups (e.g., boronic esters) ensures precise installation of the amino group.
- Salt Stability : The azanium chloride is hygroscopic; storage under inert atmosphere is critical.
Analytical Data
Chemical Reactions Analysis
Types of Reactions
[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[311]heptanyl]azanium;chloride is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride has potential therapeutic applications. It may be investigated for its ability to modulate biological pathways involved in diseases, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Azanium Chloride Moieties
Compound A : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
- Molecular Formula : C₂₄H₃₅ClN₂O₅·2H₂O
- Key Features: Azanium chloride group with a carbamoyl-linked dimethoxyphenyl substituent. Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å . Synthesized as an intermediate in isoquinoline alkaloid analog production, highlighting its role in complex organic syntheses.
Comparison :
- Core Structure: Compound A lacks a bicyclic system, instead featuring a linear carbamoyl chain.
- Solubility : Both compounds exhibit ionic character (azanium chloride), but Compound A’s dimethoxyphenyl groups and hydration (dihydrate) may increase crystallinity and reduce solubility compared to the target compound’s Boc-protected bicyclic system.
Compound B : [(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl] 4-azanylbenzoate
- Molecular Formula: C₁₄H₁₇NO₂
- Key Features: Bicyclo[2.2.1]heptane (norbornane) core with a benzoate-linked amino group. SMILES: Nc1ccc(cc1)C(=O)O[CH]2C[CH]3CC[CH]2C3 .
Comparison :
- Bicyclic System : Compound B’s bicyclo[2.2.1] system differs from the target’s bicyclo[3.1.1], altering steric and electronic properties. The latter’s larger ring may accommodate bulkier substituents.
- Functional Groups: Compound B lacks the Boc group and azanium chloride, relying on a free amino group and ester linkage. This makes it less stable under acidic conditions compared to the Boc-protected target compound.
Analogs with Bicyclic and Protected Amino Groups
Compound C : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Molecular Formula : C₁₄H₂₁N₃O₅S
- Key Features :
Comparison :
- Biological Relevance : Compound C’s β-lactam structure confers antibiotic activity, whereas the target compound’s lack of a β-lactam suggests divergent applications.
- Protecting Groups: Both use bulky amino-protecting groups (Boc vs. pivalamido), but Compound C’s thia-azabicyclo system introduces sulfur, enhancing reactivity in biological systems.
Table 1: Key Properties of Target Compound and Analogs
Biological Activity
The compound [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride is a bicyclic amine with potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[3.1.1]heptane core, which is known for its unique three-dimensional structure that can influence biological interactions. The presence of the azanium (quaternary ammonium) group enhances its solubility and potential for interaction with biological membranes.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Chemical Formula | C₁₃H₁₈ClN₃O₂ |
| Molecular Weight | 273.75 g/mol |
| Bicyclic System | Bicyclo[3.1.1]heptane |
| Functional Groups | Amino, Carbonyl, Quaternary Ammonium |
Antitumor Activity
Recent studies have investigated the antitumor potential of bicyclic compounds similar to [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride. For instance, derivatives of bicyclo[3.1.0]hexane have shown significant antiproliferative effects on various cancer cell lines, including HeLa (cervical carcinoma) and CT26 (colon carcinoma) cells, with IC₅₀ values ranging from 4.2 to 24.1 μM . These compounds induced apoptosis and altered cell cycle dynamics, leading to increased cell death in treated populations.
The biological activity of compounds containing bicyclic structures often involves modulation of key cellular pathways:
- Apoptosis Induction : Compounds have been shown to trigger apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases, particularly G2/M phase, thereby inhibiting cancer cell proliferation .
Case Studies
Several studies have highlighted the efficacy of bicyclic compounds in preclinical models:
- In Vitro Studies : Compounds similar to [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride were tested against multiple cancer cell lines using MTS assays, demonstrating significant cytotoxicity and alterations in cell morphology indicative of apoptosis .
- In Vivo Experiments : In vivo studies on Balb/C mice bearing CT26 tumors showed that treatment with these compounds resulted in a marked reduction in tumor growth compared to controls, suggesting potential for therapeutic application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
